(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a furan ring, and an enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the benzoxazole ring, the synthesis of the furan ring, and the coupling of these rings through an enamide linkage. Common reagents used in these reactions include isopropyl bromide, phenylboronic acid, and various catalysts such as palladium on carbon (Pd/C) for coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enamide linkage can be reduced to form amines.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the enamide linkage can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
What sets this compound apart is its unique combination of these structural features, which may confer unique chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C30H26N2O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C30H26N2O3/c1-19(2)22-11-14-28-26(17-22)32-30(35-28)23-10-9-20(3)25(18-23)31-29(33)16-13-24-12-15-27(34-24)21-7-5-4-6-8-21/h4-19H,1-3H3,(H,31,33)/b16-13+ |
InChI Key |
SMWFITHLNRQDEE-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)/C=C/C4=CC=C(O4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C=CC4=CC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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